molecular formula C7H3Cl2NS B566693 5,7-Dichlorothieno[2,3-c]pyridine CAS No. 1326715-01-8

5,7-Dichlorothieno[2,3-c]pyridine

Cat. No. B566693
Key on ui cas rn: 1326715-01-8
M. Wt: 204.068
InChI Key: NOLRRYMPZILHBM-UHFFFAOYSA-N
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Patent
US08378104B2

Procedure details

A mixture of 7-chlorothieno[2,3-c]pyridine 6-oxide (2.58 g, 13.8 mmol) and POCl3 (20 mL) was stirred at 115° C. under N2 for 7 h. After that time, the excess POCl3 was removed in vacuo, and the residue was poured into ice/water (100 mL), basified by addition of 8 N NaOH followed by saturated NaHCO3, and extracted with DCM (3×50 mL). The combined extracts were washed with saturated NaHCO3 (50 mL), water (50 mL) and brine (50 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by ISCO chromatography (0 to 40% EtOAc:heptane) to afford 1.97 g (70%) of the title compound as a beige solid. 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=5.6 Hz, 1 H), 7.68 (s, 1 H), 7.37 (d, J=5.6 Hz, 1 H); MS (ESI): 203.94, 205.94 [M+H]+; HPLC tR=1.55 min (TOF: polar—3 min).
Name
7-chlorothieno[2,3-c]pyridine 6-oxide
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N+:3]([O-])=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][S:8][C:7]=12.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:4]1[CH:5]=[C:6]2[CH:10]=[CH:9][S:8][C:7]2=[C:2]([Cl:1])[N:3]=1

Inputs

Step One
Name
7-chlorothieno[2,3-c]pyridine 6-oxide
Quantity
2.58 g
Type
reactant
Smiles
ClC=1[N+](=CC=C2C1SC=C2)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
was stirred at 115° C. under N2 for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After that time, the excess POCl3 was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was poured into ice/water (100 mL)
ADDITION
Type
ADDITION
Details
basified by addition of 8 N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with saturated NaHCO3 (50 mL), water (50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by ISCO chromatography (0 to 40% EtOAc:heptane)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC=1C=C2C(=C(N1)Cl)SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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